molecular formula C13H13NO4 B15525850 Ethyl 3-(2-methoxyphenyl)-1,2-oxazole-5-carboxylate

Ethyl 3-(2-methoxyphenyl)-1,2-oxazole-5-carboxylate

Cat. No.: B15525850
M. Wt: 247.25 g/mol
InChI Key: SOATVTJZXPTEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-methoxyphenyl)-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted at position 3 with a 2-methoxyphenyl group and at position 5 with an ethyl carboxylate moiety. The isoxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, conferring unique electronic and steric properties. The 2-methoxyphenyl substituent introduces ortho-substitution effects, influencing molecular conformation and intermolecular interactions. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly in the development of bioactive molecules or functional materials due to its tunable reactivity and structural versatility .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 3-(2-methoxyphenyl)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C13H13NO4/c1-3-17-13(15)12-8-10(14-18-12)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3

InChI Key

SOATVTJZXPTEGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 3-(2-methoxyphenyl)-1,2-oxazole-5-carboxylate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Selected Isoxazole Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-methoxyphenyl (C3) C₁₃H₁₃NO₄ 247.25 Ortho-methoxy group enhances steric hindrance; potential intermediate in drug synthesis .
Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate 4-methylphenyl (C3) C₁₃H₁₃NO₃ 231.25 Para-methyl increases lipophilicity; used in material science .
Ethyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate 4-fluorophenyl (C3) C₁₂H₁₀FNO₃ 235.21 Electron-withdrawing fluorine improves thermal stability; studied for optoelectronic applications .
Ethyl 3-isopropyl-1,2-oxazole-5-carboxylate Isopropyl (C3) C₉H₁₃NO₃ 183.20 Bulky isopropyl group introduces steric effects; explored in catalytic systems .
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole 3-methoxyphenyl (C5), phenyl (C3) C₁₆H₁₃NO₂ 251.28 Liquid crystalline behavior; applied in optoelectric devices .

Key Observations:

Substituent Position and Electronic Effects: The 2-methoxyphenyl group in the target compound creates ortho-substitution, leading to distinct steric interactions compared to para-substituted analogs (e.g., 4-methylphenyl or 4-fluorophenyl derivatives). This may reduce solubility in polar solvents but enhance binding specificity in biological systems .

Steric and Lipophilic Considerations: The isopropyl substituent (C₉H₁₃NO₃) significantly increases steric bulk, which could hinder crystallinity but improve catalytic activity in coordination complexes . 4-Methylphenyl analogs exhibit higher lipophilicity (logP ~2.5 estimated) compared to the methoxy-substituted compound (logP ~1.8), impacting membrane permeability in drug design .

Biological and Material Applications: Derivatives with liquid crystalline properties (e.g., 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole) highlight the role of methoxy groups in modulating phase transitions for display technologies . The ethyl carboxylate moiety common to all compounds facilitates derivatization into amides or acids, enabling diverse functionalization in medicinal chemistry .

Research Findings:

  • Synthetic Utility : this compound has been identified in fragment libraries for high-throughput screening, suggesting its relevance in hit-to-lead optimization .

Q & A

Q. Table 1. Comparative Synthesis Methods

MethodConditionsYield (%)Purity (%)Reference
CyclocondensationEtOH, 70°C, 8h6598
Metal-Free RouteAcetonitrile, RT, 12h7295
Microwave-Assisted100°C, 30min8599

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsReference
1H NMR (CDCl3)δ 1.35 (t, CH3), 3.85 (s, OCH3)
13C NMRδ 161.2 (C=O), 55.8 (OCH3)
IR1725 cm⁻¹ (ester C=O)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.